molecular formula C18H11NO B1494508 8H-Benzofuro[2,3-c]carbazole

8H-Benzofuro[2,3-c]carbazole

Cat. No.: B1494508
M. Wt: 257.3 g/mol
InChI Key: WQPIMPUXOWHPME-UHFFFAOYSA-N
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Description

Significance of Fused Polycyclic Aromatic Heterocycles in Advanced Materials Science

Fused polycyclic aromatic heterocycles (PAHs) are a class of organic molecules composed of multiple fused aromatic rings that include atoms other than carbon, such as nitrogen, oxygen, or sulfur. beilstein-journals.orgresearchgate.net These compounds are of great importance in materials science for several reasons:

Tunable Electronic Properties: The incorporation of heteroatoms into the polycyclic aromatic framework allows for the precise tuning of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This control is crucial for designing materials with specific charge-transporting or light-emitting properties. beilstein-journals.orgacs.org

Extended π-Conjugation: The extended network of delocalized π-electrons in these systems facilitates efficient charge transport, a key requirement for organic semiconductors used in electronic devices. rsc.org

Structural Diversity: The vast possibilities for ring fusion and heteroatom placement offer a wide range of molecular geometries and properties. beilstein-journals.orgresearchgate.net This structural diversity enables the development of materials tailored for specific applications, from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). acs.orgnumberanalytics.com

High Thermal and Chemical Stability: Many fused heterocyclic systems exhibit excellent stability, which is essential for the longevity and reliability of electronic devices. rsc.org

The ability to modify the topology and heteroatom content of these π-conjugated systems allows for the control of key features like the band gap, optical absorption, photoluminescence, and redox behavior. acs.org

Overview of Carbazole (B46965) and Benzofuran (B130515) Scaffolds in Organic Electronics

Both carbazole and benzofuran are fundamental building blocks in the design of materials for organic electronics.

Carbazole: This nitrogen-containing heterocycle is well-known for its excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yield. rsc.orgresearchgate.netmdpi.com The nitrogen atom provides a site for easy functionalization, allowing for the tuning of its electronic and physical properties. researchgate.netmdpi.com Carbazole derivatives are widely used as host materials in OLEDs and as donor components in thermally activated delayed fluorescence (TADF) emitters. rsc.orgresearchgate.net

Benzofuran: This oxygen-containing heterocycle is another important scaffold in materials science. The fusion of a benzene (B151609) ring with a furan (B31954) ring creates a planar, aromatic system. Benzofuran derivatives have been investigated for their applications in various organic electronic devices. acs.org The introduction of a benzofuran moiety can influence the electronic properties and molecular packing of the resulting material.

The combination of these two scaffolds in 8H-Benzofuro[2,3-c]carbazole results in a molecule with a unique set of properties, leveraging the advantages of both components.

Historical Context of Benzofurocarbazole Systems

The synthesis and study of carbazole derivatives have a long history, with classical methods like the Fischer-Borsche, Graebe-Ullmann, and Cadogan-Sundberg syntheses being foundational. researchgate.net However, these often required harsh reaction conditions. researchgate.net Over the years, research has focused on developing milder and more efficient synthetic protocols. researchgate.net

The exploration of fused carbazole systems, including benzofurocarbazoles, is a more recent development, driven by the demand for advanced materials in organic electronics. rsc.org For instance, a 2010 study reported the synthesis and properties of D–π–A structural isomers of benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorescent dyes. rsc.orgnih.gov This work highlighted the influence of the molecular structure on the photophysical and electrochemical properties. rsc.orgnih.gov A 2016 paper described the crystal structures of several carbazole derivatives, including those with a benzofuran moiety fused to a carbazole unit. grafiati.com More recently, research has focused on the application of benzofurocarbazole derivatives as host materials in high-performance OLEDs and as donor moieties in TADF emitters. chalmers.seresearchgate.netrsc.org

Academic Research Landscape and Trends for this compound

Current research on this compound and its derivatives is primarily focused on their application in organic electronics, particularly in OLEDs. Key research trends include:

Development of Novel Emitters: Scientists are designing and synthesizing new benzofurocarbazole derivatives to act as efficient emitters in OLEDs, aiming for high quantum efficiencies and specific emission colors. rsc.org

Host Materials for Phosphorescent OLEDs: The excellent thermal stability and suitable energy levels of benzofurocarbazole derivatives make them promising host materials for phosphorescent emitters, which can achieve high internal quantum efficiencies. chalmers.se

Thermally Activated Delayed Fluorescence (TADF): A significant area of research involves incorporating benzofurocarbazole moieties as donor units in TADF emitters. researchgate.netrsc.org TADF materials can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs without the need for heavy metals. chalmers.se

Structure-Property Relationship Studies: Researchers are systematically investigating how the fusion mode and substitution patterns of benzofurocarbazoles affect their photophysical and electrochemical properties. rsc.orgnih.govjst.go.jp This fundamental understanding is crucial for the rational design of new materials with desired characteristics.

A 2023 review highlighted the rapidly expanding research into fused-ring carbazoles, including benzofurocarbazoles, for OLED applications, noting their extended π-electron systems, good thermal stability, and tunable frontier orbital energies. rsc.org

Isomeric and Structural Analogues of this compound in Academic Literature

Several isomers and structural analogues of this compound have been reported in the literature, each with distinct properties based on the fusion pattern of the heterocyclic rings. Some notable examples include:

Benzofuro[3,2-c]carbazole: This isomer has been utilized as a donor moiety in TADF emitters. researchgate.netrsc.org

Benzofuro[3,2-a]carbazole: Research has explored this isomer to investigate the effect of the donor structure on the photophysics and device parameters of TADF emitters. researchgate.net

Benzofuro[2,3-b]carbazole: This isomer has also been synthesized and compared with other benzofurocarbazole derivatives to understand the structure-property relationships in TADF materials. grafiati.comresearchgate.net

Benzothienocarbazoles: These are structural analogues where the oxygen atom in the benzofuran moiety is replaced by a sulfur atom. These compounds have also been investigated for their potential in organic electronics. researchgate.netrsc.org

The study of these isomers is critical for understanding how the connectivity of the aromatic system influences the electronic and photophysical properties of the resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

9-oxa-14-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene

InChI

InChI=1S/C18H11NO/c1-3-7-13-11(5-1)17-14(19-13)9-10-16-18(17)12-6-2-4-8-15(12)20-16/h1-10,19H

InChI Key

WQPIMPUXOWHPME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C5=CC=CC=C5O4

Origin of Product

United States

Synthetic Methodologies for 8h Benzofuro 2,3 C Carbazole and Its Derivatives

Strategies for Constructing the 8H-Benzofuro[2,3-c]carbazole Core

The formation of the this compound nucleus is achieved through several key synthetic strategies. These methods can be broadly categorized into palladium-catalyzed cyclizations and acid-catalyzed cyclization routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Palladium catalysis has proven to be a powerful tool for the synthesis of complex heterocyclic systems, including the this compound core. These approaches often involve the formation of key C-C and C-N bonds through cross-coupling and annulation reactions, as well as intramolecular bond formations.

The construction of the this compound framework can be achieved through a sequence of palladium-catalyzed cross-coupling and annulation reactions. A notable strategy involves a one-pot procedure that combines a Negishi cross-coupling with an intramolecular nucleophilic aromatic substitution (SNAAr) to build the fused system. This approach has been successfully applied to the synthesis of the analogous benzofuro[2,3-c]pyridines.

In a typical reaction, a directed ortho-lithiation of a fluoropyridine, followed by zincation, generates an organozinc intermediate. This intermediate then undergoes a palladium-catalyzed Negishi cross-coupling with a 2-bromophenyl acetate. The subsequent in situ deprotection of the acetate group, followed by an intramolecular SNAr reaction, leads to the formation of the fused benzofuropyridine ring system. A similar strategy can be envisioned for the synthesis of this compound, where a substituted aniline derivative would be used in place of the fluoropyridine.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd-XPhos G3XPhosLDA, KOtBuTHF-25 to 7063-88
Pd-XPhos G3XPhosLDA, Cs2CO3THF, then DMF-25 to 10039-88

This data is based on the synthesis of analogous benzofuro[2,3-c]pyridines and serves as a model for the potential synthesis of this compound.

The synthesis of the carbazole (B46965) moiety within the this compound core can be effectively achieved through palladium-catalyzed intramolecular C-H functionalization and C-N bond formation. This approach typically involves the cyclization of a biaryl amide precursor. The palladium catalyst facilitates the activation of a C-H bond on one of the aryl rings, which then undergoes a cyclization reaction with the amide nitrogen to form the central pyrrole ring of the carbazole system.

This method allows for the regioselective synthesis of substituted carbazoles, with the substitution pattern on the final product being controlled by the placement of substituents on the starting biaryl amide. A variety of functional groups are tolerated under these reaction conditions.

For the benzofuran (B130515) portion, intramolecular C-O bond formation is a key strategy. One such method is the palladium-catalyzed oxidative cyclization of o-allylphenols. In this reaction, a palladium(II) catalyst promotes the cyclization of the allyl group onto the phenolic oxygen, followed by oxidation to form the benzofuran ring. This method provides a direct route to substituted benzofurans from readily available starting materials.

Substrate TypeCatalystOxidant/ReoxidantSolventTemperature (°C)Yield (%)
Biaryl AmidePd(OAc)2Cu(OAc)2 / O2Toluene10041-99
o-AllylphenolPdCl2(MeCN)2BenzoquinoneToluene80up to 85

This data represents typical conditions for the synthesis of carbazole and benzofuran moieties, which are components of the target molecule.

Acid-catalyzed reactions provide an alternative pathway to the construction of the this compound core, often proceeding through intramolecular cyclization and annulation mechanisms. Both Brønsted and Lewis acids can be employed to promote these transformations.

Trifluoroacetic acid (TFA) can be used to catalyze the intramolecular cyclization of suitable precursors to form the benzofuran ring system. For instance, a TFA-mediated reaction can be employed in the synthesis of benzofuran derivatives through a Michael addition-cyclization cascade. While not a direct synthesis of the fused carbazole system, this methodology highlights the utility of TFA in constructing the benzofuran portion of the target molecule.

A plausible strategy for the synthesis of an this compound precursor could involve the reaction of a carbazole derivative bearing a suitable nucleophilic side chain with an appropriate Michael acceptor, followed by a TFA-catalyzed intramolecular cyclization to form the fused benzofuran ring.

Acid CatalystSolventTemperatureReaction Type
Trifluoroacetic acid (TFA)Dichloromethane (CH2Cl2)Room TemperatureMichael Addition-Cyclization

This table illustrates the general conditions for TFA-mediated cyclizations relevant to benzofuran synthesis.

Lewis acids are effective catalysts for various cyclization reactions leading to the formation of both carbazole and benzofuran rings. For the synthesis of carbazoles, Lewis acids such as iron(III) chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) have been utilized. These catalysts can promote the intramolecular Friedel-Crafts alkylation of indole derivatives to construct the carbazole skeleton. For example, the reaction of indolyl derivatives with vinyl ketones in the presence of FeCl₃ can lead to the formation of carbazoles through a cascade of C-C bond formation and aromatization.

Similarly, Lewis acids can be employed in the synthesis of benzofurans. One approach involves the Lewis acid-catalyzed ring-opening benzannulation of dihydrofuran acetals tethered to an indole nucleus, which results in the formation of functionalized carbazoles. This demonstrates the potential for a convergent strategy where a benzofuran precursor is cyclized onto a pre-existing indole or carbazole core.

This data showcases the utility of Lewis acids in the synthesis of carbazole and related heterocyclic systems.

One-Pot Domino Reactions

One-pot domino reactions represent a highly efficient approach to the synthesis of complex molecules like this compound from simple precursors in a single operation, thereby avoiding the isolation of intermediates and reducing waste.

The construction of the benzofurocarbazole skeleton can be envisioned through multi-component reactions (MCRs), which bring together three or more reactants in a single pot to form a complex product. A plausible multi-component strategy for assembling the this compound core could involve the condensation of a substituted carbazole, an ortho-halo-phenol, and a third coupling partner in a palladium-catalyzed sequence. While a specific multi-component reaction for this compound is not extensively documented, the principles of MCRs in the synthesis of related heterocyclic systems are well-established. For instance, a one-pot, three-component synthesis of carbazole derivatives has been reported, which could be adapted for the synthesis of the target molecule researchgate.net.

A hypothetical multi-component reaction for the synthesis of a derivative of this compound is presented in the table below.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
Substituted 2-aminophenolSubstituted 1,2-dihalobenzeneAlkynePd/Cu catalyst, baseSubstituted this compound derivative

Table 1: Hypothetical Multi-Component Reaction for this compound Synthesis

Tandem reactions, also known as cascade reactions, involve two or more sequential transformations that occur in a single pot under the same reaction conditions. The synthesis of indole- or benzofuran-fused benzo[a]carbazole-1,4-diones has been achieved using a tandem two-step reaction sequence, showcasing the utility of this approach for building complex carbazole-containing systems nih.gov. A similar tandem approach could be designed for this compound. This might involve an initial intermolecular reaction to form a key intermediate, followed by an intramolecular cyclization to construct the final fused ring system. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been developed for the synthesis of 2-aroyl benzofurans, demonstrating a relevant tandem strategy rsc.org.

Regioselective Annulation Processes

Regioselective annulation, the formation of a new ring at a specific position, is a powerful tool for the synthesis of fused heterocyclic systems like this compound. A copper-catalyzed [3 + 2] and [4 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone has been developed to selectively construct indole-tethered benzofuran scaffolds and carbazoles, respectively rsc.org. This type of regioselective cycloaddition could be a key step in forming the benzofuran or carbazole moiety of the target molecule with high control over the substitution pattern. The synthesis of benzofuranones and benzofurans via a Diels-Alder-based cascade reaction also highlights a method for achieving high regioselectivity oregonstate.edu.

A proposed regioselective annulation strategy is outlined below:

Starting MaterialReagentCatalyst/ConditionsKey IntermediateFinal Product
3-Substituted CarbazoleSubstituted ortho-halophenolCopper or Palladium catalyst, base, heatO-arylated carbazole derivativeThis compound derivative

Table 2: Proposed Regioselective Annulation for this compound Synthesis

Transition Metal-Catalyzed C-H Functionalization for Benzofurocarbazole Synthesis

Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical method for the synthesis and modification of complex organic molecules, avoiding the need for pre-functionalized starting materials chim.it.

Achieving site-selectivity in C-H functionalization is a significant challenge, particularly in molecules with multiple C-H bonds researchgate.net. Directing groups are often employed to achieve regioselective C-H activation. For the synthesis of benzofurocarbazole derivatives, a directing group on either the benzofuran or carbazole precursor could be used to control the position of the C-C or C-O bond formation. A notable example is the use of an 8-aminoquinoline (8-AQ) directing group in the palladium-catalyzed C3-arylation of a benzofuran scaffold mdpi.comnih.govnih.gov. This strategy allows for the precise installation of substituents on the benzofuran ring before its fusion to the carbazole moiety.

Recent advancements have also focused on transient directing mediators, such as norbornene (NBE), for the direct Pd-catalyzed C-H alkylation and acylation of carbazoles, which circumvents the need for pre-installing and later removing a directing group nih.gov.

Direct arylation and alkylation via C-H activation are powerful methods for forming C-C bonds. In the context of this compound synthesis, a key step could be the direct arylation of a carbazole derivative with a functionalized benzofuran, or vice versa. Palladium and rhodium catalysts are commonly used for such transformations beilstein-journals.org.

A study on the synthesis of elaborate benzofuran-2-carboxamide derivatives demonstrated a highly efficient palladium-catalyzed C-H arylation to install a variety of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold mdpi.comnih.gov. This methodology could be adapted to couple a carbazole unit at this position, leading to the benzofurocarbazole core.

The following table summarizes a potential direct arylation approach:

SubstrateCoupling PartnerCatalyst SystemProduct
N-protected Carbazole2-halobenzofuranPd(OAc)₂, ligand, baseN-protected this compound
3-halobenzofuranN-protected CarbazolePd(OAc)₂, ligand, baseN-protected this compound

Table 3: Potential Direct Arylation Routes to this compound

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of complex heterocyclic systems to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Ultrasound irradiation has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. While specific ultrasound-assisted synthesis of the this compound core is not extensively documented, the application of this technology has been proven effective in the synthesis of closely related structures, such as benzofuroylcarbazoles.

One notable example is the ultrasound-assisted Rap-Stoermer reaction for the synthesis of 3-(2-benzofuroyl)carbazoles. nih.gov This method involves the reaction of a 3-chloroacetyl-carbazole derivative with various salicylaldehydes. The use of ultrasonic irradiation significantly accelerates the reaction, with syntheses often completing within four hours in good yields (60-72%). nih.gov This contrasts with conventional heating methods which resulted in low yields or intractable product mixtures. nih.gov Similarly, ultrasound has been successfully employed in synthesizing benzofuran-oxadiazole derivatives, further demonstrating its utility in constructing benzofuran-containing scaffolds. nih.govnih.gov These examples highlight the potential of sonochemistry as a promising green approach for the construction of the this compound skeleton.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Benzofuroylcarbazoles

Method Catalyst Reaction Time Yield Reference
Ultrasound-Assisted PEG-400 4 hours 60-72% nih.gov
Conventional Heating PEG-400 10 hours 29% nih.gov
Solvent-Free / Microwave - - No desired product nih.gov

Developing synthetic routes that eliminate the need for catalysts, particularly those based on heavy metals, is a key goal of green chemistry. When catalysts are necessary, employing environmentally benign options is preferred.

A metal-free synthetic protocol has been successfully developed for the assembly of novel benzofuro[2,3-c]pyridin-3-ols, a heterocyclic system with a core structure very similar to this compound. nih.govresearchgate.net The advantages of this method include the absence of an expensive metal catalyst and organic ligands, along with the use of easily accessible starting materials. nih.govresearchgate.net Furthermore, catalyst-free methodologies have been reported for the synthesis of various benzofuran derivatives, often involving successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov

In addition to catalyst-free systems, the use of greener catalysts is a viable strategy. For instance, the aforementioned ultrasound-assisted synthesis of benzofuroylcarbazoles utilizes Polyethylene glycol (PEG-400) as a catalyst. nih.gov PEG-400 is considered an environmentally benign medium and catalyst due to its low toxicity, biodegradability, and recyclability.

Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its physicochemical properties for various applications. Strategies have been developed to introduce a range of functional groups onto the carbazole and benzofuran moieties.

The electronic properties of the benzofurocarbazole system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Transition metal-catalyzed C-H functionalization has become a powerful tool for this purpose.

For the benzofuran portion of the molecule, palladium-catalyzed C–H arylation reactions can be used to install a wide range of aryl and heteroaryl substituents at the C3 position. nih.govnih.gov This method allows for the introduction of substituents with varying electronic properties. Research has shown that both electron-donating and electron-withdrawing groups can be successfully introduced to the benzene (B151609) ring of precursors in benzofuran synthesis. nih.gov

For the carbazole moiety, numerous protocols for C-H functionalization allow for the regioselective introduction of functional groups at various positions of the carbazole skeleton. chim.it These methods provide pathways to install alkyl, aryl, and other functional groups that can act as EDGs or EWGs, thereby modifying the electronic structure of the final compound. chim.it

Table 2: Examples of Functional Groups Introduced onto Benzofuran Precursors

Functional Group Type Example Substituent on Aryl Ring Resulting Product Synthetic Method Reference
Electron-Donating 4-Methoxy C3-arylated benzofuran Pd-catalyzed C-H Arylation nih.gov
Electron-Donating 4-Methyl C3-arylated benzofuran Pd-catalyzed C-H Arylation nih.gov
Electron-Withdrawing Thiophenyl 3-functionalized benzofuran Radical Coupling nih.gov
Electron-Withdrawing 4-Fluoro C3-arylated benzofuran Pd-catalyzed C-H Arylation nih.gov

Modification of the carbazole nitrogen and alteration of the core heterocyclic structure are key strategies for creating diverse derivatives.

N-Substitution: The nitrogen atom of the carbazole ring is a common site for functionalization. Standard synthetic methods can be applied to introduce alkyl or aryl groups. N-arylation, for instance, is often achieved through palladium-catalyzed C-N cross-coupling reactions. chim.it These substitutions can significantly impact the solubility, electronic properties, and solid-state packing of the molecules.

Core Modification: Altering the core structure of this compound can lead to novel compounds with unique properties. A prime example is the synthesis of benzofuro[2,3-c]pyridines, where one of the benzene rings of the carbazole moiety is replaced by a pyridine ring. nih.govresearchgate.netljmu.ac.uk This modification introduces a nitrogen atom into the aromatic system, which can alter its electronic characteristics and potential for hydrogen bonding. Such core modifications are typically achieved by selecting different starting materials that contain the desired heterocyclic fragments.

Advanced Spectroscopic Characterization and Structural Elucidation of 8h Benzofuro 2,3 C Carbazole Analogues

Photoabsorption and Fluorescence Spectroscopy for Electronic Structure Analysis

Photoabsorption and fluorescence spectroscopy are fundamental tools for probing the electronic transitions within these complex organic molecules. The planar and π-conjugated system of the benzofurocarbazole core is primarily responsible for their distinct photoluminescent behaviors. nih.gov

The UV-Vis absorption spectra of carbazole (B46965) and its derivatives, including fused systems like benzofurans, are characterized by distinct absorption bands corresponding to π-π* electronic transitions. nih.govresearchgate.net Theoretical and experimental studies on molecules with similar backbones, such as carbazole, fluorene, and dibenzofuran, help in understanding the spectral structures of these complex analogues. nih.govresearchgate.net For example, studies on benzofuro[2,3-c]pyridin-3-ol (BFPYOL) analogues, which share a similar fused core, show that absorption maxima (λabs) are significantly influenced by the substituents on the molecular skeleton. nih.gov In one study, the largest absorption maximum was observed at 389 nm for a specific BFPYOL derivative in DMSO solvent, highlighting the tunability of the electronic properties through chemical modification. nih.govnsf.gov The absorption profiles typically show sharp bands at shorter wavelengths and sometimes less intense, broader bands at longer wavelengths, which can be attributed to intramolecular charge-transfer (ICT) transitions, especially in donor-acceptor type structures. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Benzofuro[2,3-c]pyridin-3-ol Analogues in DMSO

Compound Substituent R λabs (nm)
7g 4-N(CH3)2 389
7i 4-N(C2H5)2 388
7k 4-(Thiomorpholino) 382

Data sourced from a study on benzofuro[2,3-c]pyridin-3-ol derivatives, which serve as structural analogues. nih.gov

Carbazole derivatives are well-known for their efficient fluorescence emission. iieta.org Upon excitation, 8H-Benzofuro[2,3-c]carbazole analogues typically exhibit strong photoluminescence in the solution state. nih.gov The emission wavelength (λem) and fluorescence quantum yield (ΦPL) are highly dependent on the molecular structure and substitution patterns. For instance, in a series of BFPYOLs, emission maxima ranged from 435 nm to 494 nm in DMSO. nih.gov

The fluorescence quantum yield is a critical parameter that measures the efficiency of the emission process. Some analogues exhibit exceptionally high quantum yields, making them promising candidates for applications like organic light-emitting devices (OLEDs). nih.gov One particular BFPYOL derivative, compound 7k , was reported to have a photoluminescent quantum yield as high as 91% in DMSO, using quinine (B1679958) sulfate (B86663) as a reference standard. nih.gov

Table 2: Fluorescence Emission Data for Selected Benzofuro[2,3-c]pyridin-3-ol Analogues in DMSO

Compound Substituent R λem (nm) Quantum Yield (ΦPL)
7i 4-N(C2H5)2 494 0.84
7k 4-(Thiomorpholino) 489 0.91
6j 4-OCH3 435 0.44

Data sourced from a study on benzofuro[2,3-c]pyridin-3-ol derivatives. Quantum yields were calculated relative to quinine sulphate (ΦPL = 0.54 in 0.1 M H2SO4). nih.gov

The photophysical properties of benzofurocarbazole analogues can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Studies on related donor-acceptor carbazole chromophores have shown that both absorbance and fluorescence spectra exhibit a red shift (a shift to longer wavelengths) as the polarity of the solvent increases. researchgate.net This behavior is indicative of a more polar excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. The analysis of solvatochromic effects on compounds like the BFPYOL analogue 6j provides insight into the nature of the electronic transitions and the change in dipole moment upon excitation. nih.gov

While many organic fluorophores suffer from fluorescence quenching in the solid state due to π-π stacking and intermolecular interactions, some carbazole derivatives exhibit the opposite effect, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). nih.govmdpi.comrsc.org In these materials, the molecules are non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. rsc.orgfrontiersin.org

This AIE behavior is often attributed to the restriction of intramolecular motions, such as rotations around single bonds, within the aggregates. mdpi.com This restriction blocks non-radiative decay pathways and promotes radiative emission. mdpi.com For example, a D-A type cruciform luminophore based on carbazole (MDCS-BC) was observed to have a solid-state luminescence efficiency of 18.4%, which dramatically increased to 42.4% upon grinding, a process that alters the molecular packing and conformation. nih.gov This suggests that the solid-state packing of this compound analogues could critically determine their emission efficiency. frontiersin.orgnih.gov

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the redox properties and energy levels of the frontier molecular orbitals (HOMO and LUMO) of π-conjugated molecules like this compound analogues.

Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of carbazole derivatives. researchgate.netiieta.orgkau.edu.sa By measuring the oxidation and reduction potentials of a compound, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. Carbazole-containing materials are known for their excellent hole-transporting capabilities, which relates to their oxidation potentials. iieta.org

CV studies on various carbazole chromophores typically reveal reversible or quasi-reversible oxidation peaks, corresponding to the removal of electrons from the π-system. researchgate.netiieta.org For example, electrochemical investigations of certain carbazole derivatives showed a single reversible oxidative peak, which was attributed to two sequential electron transfer steps. researchgate.netkau.edu.sa The position of these peaks is sensitive to the molecular structure, with electron-donating substituents generally lowering the oxidation potential. This tunability of redox properties is crucial for designing materials for specific electronic applications. nsf.gov The electrochemical data, including oxidation potentials, can be used to calculate the HOMO level, which is a key parameter for assessing the suitability of these materials as hole-transporting or emissive layers in electronic devices. dergipark.org.tr

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Mechanistic Insights

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies that correspond to the vibrational modes of the molecule. These absorptions are typically strong for polar bonds.

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational frequencies of the molecule. This technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

The vibrational spectrum of this compound analogues can be understood by dissecting the molecule into its primary structural components: the carbazole moiety, the benzofuran (B130515) moiety, and the fused aromatic system.

Characteristic Vibrational Modes:

The interpretation of the IR and Raman spectra of this compound analogues involves the assignment of observed vibrational bands to specific motions of atoms or groups of atoms within the molecule. Key vibrational modes for this class of compounds include:

N-H Vibrations: The carbazole core features a secondary amine (N-H) group. The N-H stretching vibration is expected to appear as a sharp, distinct band in the IR spectrum, typically in the range of 3400-3500 cm⁻¹. The position and broadening of this peak can provide insights into hydrogen bonding interactions in the solid state or in solution.

Aromatic C-H Stretching: The multiple aromatic rings in the structure will give rise to C-H stretching vibrations, which are typically observed in the 3000-3100 cm⁻¹ region of both IR and Raman spectra.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are characteristic and appear in the 1400-1650 cm⁻¹ range. The exact positions and intensities of these bands can be influenced by the extent of conjugation and substitution on the aromatic system.

C-O-C Stretching: The benzofuran moiety contains a furan (B31954) ring with an ether linkage. The asymmetric and symmetric C-O-C stretching vibrations are expected in the fingerprint region of the IR spectrum, typically around 1250-1050 cm⁻¹. These bands are often strong in the IR spectrum due to the polarity of the C-O bond.

Out-of-Plane C-H Bending: The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are found in the 700-900 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the aromatic rings.

The following interactive data table summarizes the expected characteristic vibrational frequencies for key functional groups present in this compound analogues, based on established data for related heterocyclic compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)TechniqueIntensityNotes
N-H Stretch3400-3500IRMedium-SharpCharacteristic of the carbazole moiety.
Aromatic C-H Stretch3000-3100IR, RamanMedium-WeakMultiple bands may be observed.
C=C Aromatic Stretch1400-1650IR, RamanStrong-MediumSensitive to conjugation and substitution.
C-N Stretch1200-1350IRMediumAssociated with the carbazole nitrogen.
Asymmetric C-O-C Stretch1200-1275IRStrongCharacteristic of the furan ether linkage.
Symmetric C-O-C Stretch1020-1075IRMediumCharacteristic of the furan ether linkage.
Aromatic C-H Out-of-Plane Bending700-900IRStrongPattern can indicate ring substitution.

Mechanistic Insights from Vibrational Spectroscopy:

Beyond simple functional group identification, vibrational spectroscopy can provide deeper mechanistic insights into the properties and reactions of this compound analogues. For instance, changes in the vibrational frequencies upon substitution or complexation can reveal information about electronic effects and intermolecular interactions. Shifts in the N-H stretching frequency can indicate the involvement of the carbazole nitrogen in hydrogen bonding or coordination. Similarly, alterations in the C=C and C-O-C stretching frequencies can reflect changes in the electronic distribution and bond strengths within the fused aromatic system.

Theoretical and Computational Investigations of 8h Benzofuro 2,3 C Carbazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has become a standard tool for investigating the ground-state electronic properties of carbazole-based systems. These calculations are fundamental to understanding the stability, reactivity, and charge-transport characteristics of these materials. A popular and effective method for these calculations is the B3LYP functional combined with the 6-31G(d) or similar basis sets, which provides a good balance between computational cost and accuracy for organic molecules researchgate.netrsc.org.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations. The HOMO energy level relates to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths.

Calculated Electronic Properties of Benzofuro[2,3-c]carbazoloquinol Derivatives jst.go.jp
CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
YK-1-4.99-1.753.24
YK-2-4.96-1.783.18

The spatial distribution of the HOMO and LUMO provides crucial information about the nature of electronic transitions. For donor-acceptor type molecules, a significant spatial separation of the HOMO and LUMO is a key indicator of intramolecular charge transfer (ICT) character, which is essential for applications like thermally activated delayed fluorescence (TADF) rsc.org.

In the case of the benzofuro[2,3-c]carbazoloquinol derivatives YK-1 and YK-2, DFT calculations revealed distinct localizations for the frontier orbitals. The HOMO is distributed across the entire π-conjugated framework of the 3-amino-benzofuro[2,3-c]carbazol-6-one skeleton, indicating its role as the primary electron-donating part of the molecule jst.go.jp. In contrast, the LUMO is primarily localized on the dibenzofuran-6-one moiety, which acts as the electron-accepting region jst.go.jp. This clear separation of the HOMO and LUMO confirms the charge-transfer nature of the molecule's first electronic excitation. The HOMO-1 level, meanwhile, is delocalized on the benzofuran (B130515) and indole parts of the structure jst.go.jp. This distribution is a common feature in donor-acceptor systems where specific molecular fragments are designed to handle electron donation and acceptance.

While most studies focus on the closed-shell ground state, the investigation of open-shell systems, such as radical cations or anions, is important for understanding the behavior of these materials in OLEDs (where charge injection occurs) and as conducting materials. When a molecule is oxidized or reduced, it forms a radical ion with an unpaired electron. The distribution of this unpaired electron's spin density, calculated using DFT, reveals the most reactive sites and how the charge is delocalized across the molecule.

For carbazole-based systems, oxidation typically leads to the formation of a radical cation. The spin density in the carbazole (B46965) radical cation is not confined to a single atom but is delocalized across the ring system, primarily at the nitrogen atom and the C3 and C6 positions researchgate.net. This delocalization is crucial for the stability of the radical cation and facilitates intermolecular coupling reactions, which can lead to polymerization. In more complex systems, such as those linking carbazole to other moieties, the spin density distribution can pinpoint which part of the molecule is oxidized. For example, in oxidized perimidine-carbazole systems, the spin density is primarily located on the perimidine unit, indicating it is the more easily oxidized component researchgate.net. Such analyses are vital for predicting the charge transport pathways and stability of materials in electronic devices.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is a powerful computational method used to investigate the nature of electronic excited states and predict photophysical properties, such as absorption and emission spectra. It provides information on excitation energies, oscillator strengths, and the character of the transitions.

TD-DFT calculations can predict the energies of electronic transitions from the ground state (S0) to various excited states (S1, S2, etc.). The oscillator strength (f) is a calculated value that represents the probability of a particular electronic transition occurring upon light absorption. A higher oscillator strength corresponds to a more intense absorption peak in the UV-Vis spectrum.

For the benzofuro[2,3-c]carbazoloquinol dyes YK-1 and YK-2, TD-DFT calculations showed that the lowest energy absorption bands are mainly attributed to transitions from the HOMO to the LUMO (contributing 65-66%) and from the HOMO-1 to the LUMO (contributing 64-65%) jst.go.jp. The calculations yielded two primary transitions for each molecule. For YK-1, the calculated transitions correspond to wavelengths with oscillator strengths of 0.47 and 0.07. Similarly, for YK-2, the oscillator strengths were 0.46 and 0.08 jst.go.jp. The transitions with high oscillator strengths (0.47 and 0.46) are responsible for the strong absorption observed experimentally and are primarily of HOMO→LUMO character jst.go.jp.

Calculated Photophysical Properties of Benzofuro[2,3-c]carbazoloquinol Derivatives jst.go.jp
CompoundMajor TransitionsCalculated Oscillator Strength (f)
YK-1HOMO → LUMO0.47
HOMO-1 → LUMO0.07
YK-2HOMO → LUMO0.46
HOMO-1 → LUMO0.08

Understanding the nature of the excited state is crucial for predicting a molecule's emission properties. Excited states can be broadly categorized as either Locally Excited (LE) or Charge Transfer (CT) states. In an LE state, the electron and hole are localized on the same molecular fragment. In a CT state, the electron is promoted from a donor part of the molecule to an acceptor part, resulting in significant spatial separation of the electron and hole.

The FMO analysis of the 8H-benzofuro[2,3-c]carbazole system strongly indicates a charge transfer character for its lowest singlet excited state (S1) jst.go.jp. As described previously, the HOMO is spread across the π-conjugated system while the LUMO is concentrated on the benzofuranone moiety jst.go.jp. The transition from the HOMO to the LUMO, therefore, involves moving significant electron density from the donor part to the acceptor part of the molecule. This intramolecular charge transfer (ICT) is a defining feature of many modern fluorescent and TADF materials nih.gov. Molecules with strong ICT character often exhibit large Stokes shifts and their emission properties can be highly sensitive to solvent polarity. The clear separation of frontier orbitals in derivatives of this compound highlights its potential as a core structure for designing advanced donor-acceptor materials with tailored photophysical properties.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Pathways

Intersystem crossing (ISC) and reverse intersystem crossing (RISC) are critical photophysical processes that govern the population and depopulation of triplet states. In the context of benzofurocarbazole systems, these pathways are paramount for applications in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF).

Theoretical studies are essential to elucidate the mechanisms governing ISC and RISC rates. The efficiency of these transitions is primarily determined by two key factors: the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) and the spin-orbit coupling (SOC) between these states. For efficient TADF, a small ΔEST (typically < 0.2 eV) and significant SOC are required to facilitate a high rate of RISC (kRISC).

Computational approaches, such as time-dependent density functional theory (TD-DFT), are employed to calculate the energies of the S₁ and T₁ states and thus predict the ΔEST. The nature of these excited states is also critical. For many donor-acceptor molecules, the S₁ and T₁ states are charge-transfer (CT) states, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. While this separation leads to a small ΔEST, it can also result in very low SOC, hindering the transition rates.

To overcome this, theoretical models investigate the role of higher-lying triplet states. One established mechanism for enhancing RISC involves a second-order process mediated by a nearby locally excited triplet state (T₂). nih.gov The pathway can be described as T₁ → T₂ → S₁. If the energy gap between T₁ and T₂ is small, and the SOC between T₂ and S₁ is large, this indirect route can become the dominant and efficient RISC pathway. nih.gov Quantum dynamics simulations combined with TD-DFT calculations can map these potential energy surfaces and compute the coupling elements to determine the most favorable ISC and RISC channels. nih.gov

For benzofurocarbazole derivatives, theoretical calculations would focus on how the fusion geometry and introduction of various substituents influence the HOMO-LUMO distribution, the character of the excited states (CT vs. locally excited), the ΔEST, and the SOC matrix elements. nih.gov By systematically modifying the molecular structure in silico, it is possible to screen for derivatives with optimized properties for efficient TADF.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. For a semi-rigid system like this compound, MD simulations can reveal subtle but important structural fluctuations that influence its physical and electronic properties.

The primary goal of performing MD simulations on this system is to explore its conformational landscape. While the fused pentacyclic core of this compound is largely planar, simulations can quantify the degree of any out-of-plane distortions, such as slight twisting or bending, that occur at finite temperatures. By simulating the molecule in different environments (e.g., in a vacuum, in various solvents, or in a solid-state assembly), one can understand how intermolecular interactions affect its preferred conformation.

A typical MD simulation protocol involves:

Force Field Parameterization: Selecting or developing an appropriate force field that accurately describes the intramolecular and intermolecular forces of the benzofurocarbazole system.

System Setup: Placing the molecule(s) in a simulation box, often filled with a chosen solvent to mimic experimental conditions.

Simulation: Solving Newton's equations of motion numerically over a set period, tracking the positions and velocities of all atoms. This generates a trajectory of the molecule's dynamic behavior.

Analysis of the MD trajectory provides access to the conformational landscape. By plotting the potential energy of the system over time, one can identify low-energy, stable conformers. Furthermore, structural parameters such as dihedral angles between the fused rings can be monitored to understand the molecule's flexibility. For derivatives of this compound with flexible side chains, MD simulations are particularly crucial for determining the accessible range of conformations of these substituents and their interaction with the core structure. This information is vital for understanding how side chains can influence crystal packing, solubility, and charge transport properties.

Computational Design and Prediction of Novel Benzofurocarbazole Derivatives

In silico methods are instrumental in accelerating the discovery of new materials by computationally designing and screening novel derivatives before their costly and time-consuming synthesis. Starting with the core this compound scaffold, a rational design strategy can be implemented to tune its properties for specific applications, such as anticancer agents or OLED materials. nih.govnih.gov

The process begins with the creation of a virtual library of candidate molecules. This is achieved by systematically modifying the parent structure at various positions—typically the nitrogen atom of the carbazole moiety and available positions on the benzene (B151609) rings. Modifications can include the addition of a wide range of functional groups, such as:

Electron-donating groups (e.g., methoxy (B1213986), amino)

Electron-withdrawing groups (e.g., cyano, nitro, sulfonyl)

Bulky groups (e.g., tert-butyl) to influence intermolecular spacing and prevent aggregation.

Groups to enhance solubility (e.g., alkyl chains).

Once the virtual library is generated, a high-throughput computational screening is performed. This involves calculating key molecular properties and descriptors for each derivative to predict its performance. Quantum chemical methods like DFT are used to calculate electronic properties, including HOMO/LUMO energy levels, the HOMO-LUMO gap, and excited state energies, which are crucial for optoelectronic applications. rsc.org

For biological applications, such as designing potential enzyme inhibitors, molecular docking simulations are employed. nih.gov These simulations predict the preferred binding orientation of a derivative within the active site of a target protein and estimate its binding affinity. Furthermore, in silico ADMET (absorption, distribution, metabolism, elimination, and toxicity) prediction models can assess the drug-likeness and potential safety profile of the designed compounds, helping to prioritize candidates with favorable pharmacokinetic properties. mdpi.comnih.gov This multi-parameter screening approach allows researchers to identify the most promising derivatives for synthesis and experimental validation.

Theoretical Studies of Intermolecular Interactions and Aggregation Behavior

The performance of organic materials in solid-state devices is heavily dependent on how individual molecules pack together. Theoretical studies of intermolecular interactions and aggregation provide fundamental insights into the supramolecular structures formed by this compound and its derivatives.

Crystal structure prediction and analysis are key components of these studies. By analyzing experimentally determined crystal structures of analogous compounds, specific and recurring intermolecular interactions can be identified. For benzofurocarbazole systems, these interactions are primarily non-covalent and include:

π-π Stacking: Interactions between the aromatic fused-ring systems of adjacent molecules. Theoretical calculations can determine the geometry (e.g., cofacial vs. offset) and energetic strength of these interactions. Offset π-π interactions are commonly observed in related carbazole derivatives. nih.gov

C—H···π Interactions: The interaction between a C-H bond of one molecule and the π-system of an adjacent molecule also contributes significantly to the stability of the crystal lattice. nih.gov

Computational methods, particularly DFT with dispersion corrections, can be used to calculate the potential energy surface (PES) of a molecular dimer. rsc.org By varying the distance and orientation between two benzofurocarbazole molecules, the most stable dimer configurations can be found. The minima on the PES correspond to energetically favorable packing motifs, which often correlate with the arrangements found in the actual crystal structure. rsc.org

Understanding these interactions is crucial for controlling aggregation. Uncontrolled aggregation can often lead to fluorescence quenching, which is detrimental to OLED performance. Theoretical studies can help in designing molecules with specific substituents (e.g., bulky side groups) that sterically hinder close packing and prevent the formation of undesirable aggregates. Conversely, for applications requiring efficient charge transport, strong π-π stacking is desirable, and computational studies can guide the design of molecules that self-assemble into highly ordered structures.

Interaction TypeTypical Atoms InvolvedSignificance in Benzofurocarbazoles
π-π Stacking Aromatic rings (C, N)Governs charge transport and electronic coupling.
C—H···O Hydrogen Bonds C-H donors and furan (B31954) oxygen (O) acceptorDirects the formation of specific supramolecular assemblies like dimers and chains. nih.govnih.gov
C—H···π Interactions C-H donors and aromatic ring (π-system) acceptorContributes to crystal lattice stability and packing density. nih.gov

Reactivity and Mechanistic Studies of 8h Benzofuro 2,3 C Carbazole

Electrophilic Aromatic Substitution Reactions on the Benzofurocarbazole Core

The benzofurocarbazole system, possessing both an electron-rich carbazole (B46965) and a benzofuran (B130515) ring, is predisposed to electrophilic aromatic substitution. The regioselectivity of such reactions is determined by the relative electron densities at various positions across the fused scaffold. In general, electrophilic substitution on five-membered heterocycles and their benzo-fused analogues preferentially occurs on the five-membered ring. pixel-online.net

For the carbazole portion, the nitrogen atom significantly increases the electron density of the aromatic rings, making positions 1, 3, 6, and 8 primary targets for electrophilic attack. For the benzofuran moiety, theoretical calculations and experimental results indicate that the C3 position of the furan (B31954) ring has a higher electron density, making it more reactive toward electrophiles than other carbon atoms in the ring. pixel-online.net However, the stability of the resulting intermediate sigma complex also plays a crucial role. Attack at the C2 position can lead to a positive charge that is well-stabilized by the adjacent benzene (B151609) ring, analogous to a benzyl carbocation. stackexchange.com The fusion of the two ring systems in 8H-Benzofuro[2,3-c]carbazole modifies this reactivity. The most probable sites for electrophilic attack are the positions on the carbazole ring that are para to the nitrogen atom and are not part of the fusion, as well as the available positions on the terminal benzene ring of the carbazole moiety. Specific transition metal-catalyzed C-H functionalization reactions have been extensively developed for the carbazole skeleton, allowing for directed halogenation, alkylation, and arylation at various positions. chim.it

Nucleophilic Reactions and Annulations

While the electron-rich nature of the this compound core makes it less susceptible to direct nucleophilic aromatic substitution, such reactions can be facilitated by the introduction of strong electron-withdrawing groups on the aromatic rings. More commonly, nucleophilic reactions are observed on derivatives of the core structure. For instance, palladium-catalyzed Tsuji-Trost-type reactions have been successfully applied to benzofuran-2-ylmethyl acetates, allowing for nucleophilic substitution at the benzylic-like position with a variety of N, S, O, and C-nucleophiles. unicatt.it

Annulation reactions provide a powerful method for constructing more complex fused systems from the benzofurocarbazole scaffold. These reactions often involve the C-H bonds of the carbazole or benzofuran rings. For example, cascade annulation reactions on related benzofuran systems have been developed to synthesize fused pyridin-3-ol derivatives in a metal-free process. nih.gov Another approach involves a formal [4+3] cycloaddition of benzofuran-derived azadienes with α-bromohydroxamates to yield benzofuran-fused 1,4-diazepinones. rsc.org Furthermore, palladium-catalyzed intramolecular cyclization of N-arylated o-iodoanilines is a common strategy for constructing the carbazole ring system itself, a principle that can be extended to build upon the existing benzofurocarbazole core. nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction behavior of the this compound system is of significant interest, particularly for applications in optoelectronic materials. The carbazole unit is well-known for its ability to form stable radical cations upon oxidation. researchgate.net

The electrochemical properties of derivatives of the benzofuro[2,3-c]carbazole core have been investigated using techniques like cyclic voltammetry (CV). Studies on related benzofuro[2,3-c]carbazoloquinol derivatives show an irreversible oxidation wave. jst.go.jp The oxidation mechanism for carbazole itself typically involves the formation of a radical cation, which can then undergo dimerization, most commonly at the 3 and 6 positions, or at the N-9 position if it is unsubstituted, to form bicarbazyls. researchgate.net

For N-substituted carbazoles, oxidation often leads to a stable radical cation in a reversible one-electron process, as coupling at the nitrogen is blocked. researchgate.net In the fused this compound system, the initial oxidation would likely occur on the electron-rich carbazole moiety to form a radical cation. The subsequent reactivity would depend on the substitution pattern and the reaction conditions. The presence of the benzofuran unit can influence the delocalization of the radical and impact the potential follow-up reactions.

The table below summarizes the electrochemical data for two benzofuro[2,3-c]carbazoloquinol derivatives, YK-1 and YK-2, which provide insight into the electronic properties of this heterocyclic system. jst.go.jp

CompoundOnset Oxidation Potential (Eonsetox vs Fc/Fc+)HOMO Energy Level (eV)LUMO Energy Level (eV)Optical Energy Gap (Egopt) (eV)
YK-1 -0.28 V-4.52-2.002.58
YK-2 -0.28 V-4.52-1.972.55

Data sourced from photoabsorption and fluorescence spectroscopy and cyclic voltammetry experiments. jst.go.jp

Photoreactivity and Photochemical Transformations

Photochemical processes involve the absorption of light to generate molecules in an excited state, which can then undergo chemical transformations. beilstein-journals.orgnih.gov The extended π-conjugated system of this compound makes it a candidate for various photochemical reactions and photophysical applications.

Derivatives of the related benzofuro[2,3-c]pyridine core exhibit strong photoluminescence properties, with emissions ranging from blue to green and high photoluminescent quantum yields (PLQY), in some cases as high as 91% in DMSO solvent. nih.gov This suggests that the benzofuro-fused heterocyclic system is a promising scaffold for developing novel fluorophores. nih.gov

In terms of photochemical transformations, a common reaction for related polycyclic aromatic systems is 6π-electrocyclization. This process has been utilized to synthesize complex fused quinazolines from pyrimidine precursors under UV irradiation. beilstein-journals.orgnih.gov It is conceivable that appropriately substituted this compound derivatives could undergo similar intramolecular cyclization reactions upon photoexcitation to yield more complex, planar aromatic structures.

Bond Activation and Cleavage Reactions

The structural rigidity of the this compound system also allows for specific bond activation and cleavage reactions under certain conditions.

C-H Bond Activation: Transition metal-catalyzed C-H activation has become a primary tool for the functionalization of carbazole rings. chim.it This strategy allows for the direct introduction of alkyl, aryl, and other functional groups at specific positions (e.g., C1, C2, C3, C4) without pre-functionalization, representing a form of selective bond activation. chim.it

C-O Bond Cleavage: The benzofuran moiety contains a C-O bond within the furan ring that can be susceptible to cleavage. Ring-opening reactions of benzofurans, involving the selective cleavage of the C2-O bond, are a known transformation. researchgate.net These reactions can be promoted by transition metal catalysts (e.g., nickel), as well as metal-free methods using acid catalysis or strong bases. researchgate.net Such a reaction on the this compound core would lead to a significant structural modification, opening the furan ring to yield a functionalized phenol derivative attached to the carbazole backbone.

Functionalization and Derivatization Strategies of the 8h Benzofuro 2,3 C Carbazole Scaffold

Regioselective Functionalization of the Carbazole (B46965) Nitrogen Atom

The nitrogen atom of the carbazole unit within the 8H-Benzofuro[2,3-c]carbazole scaffold is a primary site for functionalization. The presence of the N-H proton allows for relatively straightforward substitution reactions, which are crucial for several reasons. Firstly, attaching bulky or solubilizing groups to the nitrogen atom can disrupt intermolecular π-π stacking, thereby improving the solubility of the otherwise rigid and poorly soluble core. Secondly, the introduction of various alkyl or aryl groups can significantly influence the electronic properties and charge-transporting characteristics of the molecule.

Common methods for the N-functionalization of carbazoles, which are applicable to the benzofurocarbazole system, include N-alkylation and N-arylation reactions. N-alkylation is typically achieved by deprotonation of the carbazole nitrogen with a base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times.

N-arylation, which introduces an aromatic substituent on the nitrogen atom, is a powerful tool for extending the π-conjugation of the system and for introducing additional functional groups. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely employed for this purpose. These reactions typically utilize a palladium or copper catalyst to couple the carbazole nitrogen with an aryl halide. For instance, copper(I) iodide in the presence of a ligand like 1,10-phenanthroline (B135089) has been used for the N-arylation of carbazole derivatives.

Peripheral Functionalization on the Benzofuran (B130515) Moiety

Beyond the carbazole nitrogen, the peripheral C-H bonds on the benzofuran portion of the scaffold offer opportunities for further functionalization. These modifications are critical for extending the π-conjugated system, introducing electron-donating or -withdrawing groups to tune the energy levels, and creating sites for polymerization.

Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium-catalyzed C-H arylation is a common method to introduce aryl groups at specific positions on the benzofuran ring. The regioselectivity of these reactions can often be controlled by the choice of directing groups, ligands, and reaction conditions. For benzofuran systems, functionalization can occur at the C2 or C3 positions, with the C3 position being generally more nucleophilic. hw.ac.uk

For instance, palladium catalysis has been employed to install a variety of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. fao.org Such strategies can be envisioned for the targeted functionalization of the this compound core to create complex, multi-functional materials.

Side-Chain Engineering for Property Modulation

The introduction of various side chains onto the this compound skeleton is a key strategy for modulating its physical and electronic properties. The nature of these substituents can profoundly impact the molecule's solubility, electronic structure, and intermolecular interactions in the solid state. rsc.org

The attachment of alkyl and aryl groups can significantly alter the electronic landscape of the this compound core. Alkyl chains are primarily introduced to enhance solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices. While alkyl groups have a relatively modest electronic effect, they can influence the molecular packing in thin films, which in turn affects charge transport properties.

Aryl substituents, on the other hand, have a more pronounced impact on the electronic structure. Depending on their electronic nature (electron-donating or electron-withdrawing), they can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the benzofurocarbazole core. Electron-donating groups, such as methoxy (B1213986) or amino-substituted phenyl rings, will raise the HOMO level, while electron-withdrawing groups, like cyano or nitro-substituted phenyl rings, will lower the LUMO level. This ability to tune the frontier molecular orbital energies is critical for optimizing charge injection and transport in electronic devices and for controlling the emission color in OLEDs. For example, in related donor-acceptor systems, replacing a carbazole unit with a benzofurocarbazole moiety has been shown to cause a red-shift in the absorption bands, indicating a change in the electronic structure. researchgate.net

Table 1: Predicted Electronic Properties of this compound This table is based on predicted data as experimental data for the unsubstituted compound is not widely available.

PropertyPredicted Value
Boiling Point506.8±23.0 °C
Density1.375±0.06 g/cm³
pKa16.53±0.30

A highly effective strategy for developing advanced functional materials is the creation of donor-π-acceptor (D-π-A) or donor-acceptor (D-A) architectures. In this design, the electron-rich this compound scaffold can serve as a potent electron-donating unit. rsc.orgskku.edu By connecting it to an electron-accepting moiety through a π-conjugated linker, it is possible to induce intramolecular charge transfer (ICT) upon photoexcitation.

This ICT character is highly desirable for applications in optoelectronics. For instance, in thermally activated delayed fluorescence (TADF) emitters for OLEDs, a small energy gap between the singlet and triplet excited states, facilitated by the D-A structure, allows for efficient harvesting of triplet excitons, leading to high quantum efficiencies. researchgate.netrsc.org Benzofurocarbazole and its thio-analogue, benzothienocarbazole, have been successfully employed as donor moieties in blue TADF emitters, demonstrating improved performance compared to simple carbazole donors. rsc.orgskku.edu

The choice of the acceptor unit (e.g., dicyanobenzene, triazine) and the π-linker (e.g., phenyl, thiophene) allows for further tuning of the emission color and other photophysical properties. researchgate.net

Table 2: Examples of Donor and Acceptor Units Used with Carbazole-based Scaffolds

RoleChemical UnitTypical Application
DonorCarbazoleOLEDs, OPVs
DonorBenzofurocarbazoleTADF Emitters
AcceptorBenzothiadiazoleOLEDs, OPVs
AcceptorDicyanobenzeneTADF Emitters
AcceptorImidazopyridineTADF Emitters

Polymerization and Oligomerization of Benzofurocarbazole Monomers

Incorporating the this compound unit into a polymer backbone is an attractive strategy for creating robust, film-forming materials with excellent charge-transport properties for large-area electronic applications. To achieve this, the benzofurocarbazole core must first be functionalized with reactive groups that can undergo polymerization reactions.

Typically, this involves introducing two polymerizable functional groups, such as halides (e.g., bromine) or boronic esters, onto the monomer. These functionalized monomers can then be subjected to various cross-coupling polymerization reactions.

The Suzuki-Miyaura coupling polymerization is a widely used and versatile method for the synthesis of conjugated polymers. fao.orgresearchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of an aryl dihalide monomer with an aryl diboronic acid or ester monomer. To create a benzofurocarbazole-containing polymer via this method, one would first need to synthesize a di-halogenated or di-boronated derivative of this compound.

For instance, a dibromo-8H-Benzofuro[2,3-c]carbazole monomer could be copolymerized with a diboronic ester of another aromatic unit (e.g., fluorene, benzothiadiazole) to create a donor-acceptor copolymer. The properties of the resulting polymer, such as its band gap, solubility, and charge carrier mobility, would be determined by the specific comonomer used and the nature of any solubilizing side chains. While specific examples of polymers based on the this compound unit are not yet widely reported, the successful polymerization of other carbazole and benzofuran-containing monomers provides a clear roadmap for the development of these materials. researchgate.netmdpi.com

Copolymers and Block Copolymers for Tunable Properties

The incorporation of the this compound scaffold into copolymers and block copolymers represents a sophisticated strategy for fine-tuning the material's properties for specific applications. While specific research on the copolymerization of this compound is not extensively documented in publicly available literature, the principles of polymer chemistry and the known reactivity of related carbazole and benzofuran systems allow for the extrapolation of potential synthetic routes and the resulting tunable characteristics.

Copolymerization involves the polymerization of two or more different monomers. This approach allows for the creation of materials with properties that are intermediate to those of the corresponding homopolymers or are entirely new. Block copolymers, a specific type of copolymer, consist of long sequences, or "blocks," of one monomer followed by a block of another. This architecture can lead to microphase separation and the formation of highly ordered nanostructures.

For the this compound scaffold, copolymerization would likely proceed via the introduction of polymerizable functional groups onto the core structure. Common methods for the synthesis of conjugated polymers, such as those based on carbazole, include palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. bohrium.comderpharmachemica.com To make the this compound unit amenable to these polymerization techniques, it would first need to be functionalized with appropriate reactive groups, such as halides (e.g., bromine) or boronic acid/ester moieties.

The key advantage of creating copolymers is the ability to modulate the electronic and photophysical properties of the resulting material. For instance, by copolymerizing an electron-donating this compound monomer with an electron-accepting comonomer, a donor-acceptor (D-A) copolymer can be synthesized. rsc.org Such D-A copolymers often exhibit intramolecular charge transfer, which can lead to a reduction in the material's bandgap and a red-shift in its absorption and emission spectra. researchgate.net This tunability is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). bohrium.comrsc.org

The properties of the resulting copolymers can be systematically adjusted by varying the nature and proportion of the comonomer. For example, incorporating a more strongly electron-accepting comonomer would likely result in a smaller bandgap. Similarly, the length and type of alkyl side chains attached to the polymer backbone can be modified to control solubility, film morphology, and charge carrier mobility. unimi.it

Block copolymers containing an this compound-based block could offer even more precise control over the material's solid-state morphology. The distinct chemical nature of the different blocks can drive self-assembly into well-defined nanostructures, such as lamellae, cylinders, or spheres. This nanoscale organization can be exploited to optimize device performance, for example, by creating dedicated pathways for charge transport in OPVs.

Table 1: Hypothetical Copolymers of Functionalized this compound and Their Potential Properties

Comonomer A (Donor)Comonomer B (Acceptor)Potential Polymerization MethodExpected Property TuningPotential Application
Dihalogenated this compoundDiboronic ester of BenzothiadiazoleSuzuki CouplingReduced bandgap, enhanced absorption in the visible spectrum.Organic Photovoltaics
Dihalogenated this compoundDiboronic ester of FluoreneSuzuki CouplingHigh triplet energy, blue emission.Organic Light-Emitting Diodes
Distannylated this compoundDihalogenated ThiopheneStille CouplingImproved charge carrier mobility.Organic Field-Effect Transistors

Applications of 8h Benzofuro 2,3 C Carbazole in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) moiety is an electron-rich unit known for its excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yield. rsc.org Fusing it with a benzofuran (B130515) ring extends the π-conjugation, allowing for the tuning of frontier molecular orbital energies, which is critical for developing materials for all layers of an OLED device. rsc.org

Derivatives of benzofurocarbazole have been investigated as highly efficient emitter materials, particularly for blue light emission. In first-generation fluorescent OLEDs, only singlet excitons (25% of the total) are harvested for light emission. rsc.org However, advanced molecular design involving benzofurocarbazole cores has led to the development of materials for third-generation OLEDs that utilize Thermally Activated Delayed Fluorescence (TADF).

TADF emitters can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting triplet excitons through a process called reverse intersystem crossing (RISC). This requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Benzofurocarbazole derivatives, when combined with suitable electron-accepting units, can create molecules with the necessary charge-transfer character to achieve a small ΔEST.

For instance, benzofurocarbazole derivatives linked with a 2,5-pyrazine unit have been studied as blue TADF emitters. rsc.org The performance of these emitters is highly dependent on the molecular structure. A device using a benzofurocarbazole-pyrazine derivative (BFCZPZ2) as the emitter achieved a maximum external quantum efficiency (EQEmax) of 21.3% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.10). rsc.org

Table 1: Performance of Benzofurocarbazole-based TADF Emitters

Emitter Host EQEmax (%) CIE Coordinates (x, y)
BFCZPZ2 PPT 21.3 (0.15, 0.10)
BTCZPZ1* PPT 21.1 (0.16, 0.17)

Note: BTCZPZ1 is a benzothienocarbazole analogue, demonstrating the effect of heteroatom substitution. rsc.org

You can filter and sort the table by clicking on the headers.

In second-generation phosphorescent OLEDs (PhOLEDs), a host-guest system is employed where a phosphorescent emitter (guest) is dispersed into a host material matrix. mdpi.com This approach prevents efficiency losses from effects like triplet-triplet annihilation and concentration quenching. mdpi.com An effective host material must have a triplet energy (T₁) higher than that of the phosphorescent dopant to ensure efficient energy transfer and confine excitons on the guest molecule. mdpi.comresearchgate.net

Benzofurocarbazole derivatives have been developed as excellent bipolar host materials, meaning they can transport both holes and electrons effectively. This balanced charge transport is crucial for confining the recombination zone within the emissive layer, leading to higher efficiency and longer device lifetimes.

A bipolar host material, 2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide (DBT-INFUR), was designed by combining a benzofurocarbazole donor with a dibenzothiophene acceptor. researchgate.net This material was used as a host for yellow and red PhOLEDs. The DBT-INFUR-based yellow PhOLED exhibited a maximum external quantum efficiency of 16.5% and a current efficiency of 41.07 cd/A, outperforming the reference device using the common host 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP). researchgate.net The red PhOLED with the DBT-INFUR host also showed a significantly higher EQE (12.44%) compared to the CBP-based device (7.64%). researchgate.net

Table 2: Performance of PhOLEDs Using a Benzofurocarbazole-based Host

Host Material Emitter Color Max. EQE (%) Max. Current Efficiency (cd/A)
DBT-INFUR Yellow 16.5 41.07
CBP (Reference) Yellow 10.15 27.66
DBT-INFUR Red 12.44 -

This table allows for comparison between the novel benzofurocarbazole host and a standard host material.

The inherent electron-donating nature of the carbazole unit makes benzofurocarbazole derivatives intrinsically good hole-transporting materials. rsc.org For a material to function effectively as an HTM, it needs a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode and high hole mobility for transport to the emissive layer.

Carbazole-based materials are known for their high charge carrier mobility and stability. researchgate.net The extended π-conjugation and rigidity of the benzofuro[2,3-c]carbazole structure can further enhance these properties. While specific research focusing solely on 8H-Benzofuro[2,3-c]carbazole as a discrete HTM is emerging, the broader class of carbazole derivatives has been extensively studied. For example, the branched carbazole derivative TECEB showed performance comparable to the standard HTM NPB, but with a significantly higher glass-transition temperature (Tg of 130 °C), indicating better morphological stability for devices. semanticscholar.orgecnu.edu.cn This highlights the potential of designing rigid benzofurocarbazole-based HTMs with superior thermal properties.

The performance of an OLED is highly dependent on its architecture, which typically consists of multiple organic layers stacked between two electrodes. A common device structure incorporating a benzofurocarbazole-based material might be:

Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Hole/Exciton Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

When a benzofurocarbazole derivative is used as a host in the EML, the device architecture is optimized to ensure balanced charge injection and transport. For example, in the PhOLEDs using the DBT-INFUR host, N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) was used as the HTL and 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) was used as the ETL. researchgate.netmdpi.com The selection of these adjacent layers with appropriate energy levels is critical to confine charge carriers within the EML, maximizing recombination efficiency. Optimization involves tuning the thickness of each layer and the doping concentration of the emitter within the host.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are also a vital class of materials for solar energy conversion technologies due to their strong electron-donating capabilities and broad absorption characteristics. bohrium.com

In solar cells, the active layer is responsible for absorbing photons and generating charge carriers (excitons), which are then separated into free electrons and holes to produce an electric current.

In Dye-Sensitized Solar Cells (DSSCs): Benzofurocarbazole-based molecules can be designed as organic dyes (photosensitizers). In a DSSC, the dye is anchored to the surface of a wide-bandgap semiconductor (like TiO₂). The dye absorbs sunlight, and the resulting excited electron is injected into the conduction band of the semiconductor. Carbazole-based dyes are advantageous due to their high molar absorption coefficients and tunable electronic properties. bohrium.com Research on di-chromophoric dyes, which incorporate a carbazole unit attached to a porphyrin core, has shown that carbazole substitution can increase power conversion efficiencies (PCEs) by up to 30% compared to single-chromophore dyes. rsc.org This improvement was attributed not only to slightly increased light absorption but also to a steric blocking effect that enhanced electron injection efficiency and increased the open-circuit voltage (Voc). rsc.org

In Organic Photovoltaics (OPVs): In OPVs, the active layer is typically a bulk-heterojunction (BHJ) blend of an electron-donor and an electron-acceptor material. The carbazole moiety's strong electron-donating nature makes its derivatives, including benzofurocarbazoles, suitable candidates for the donor component. Furthermore, carbazole-based self-assembled monolayers and oligomers are being developed as highly effective hole-transporting layers (HTLs) in high-performance OPVs. researchgate.net A novel oligomeric carbazole phosphonic acid HTL was shown to enable an OPV with an impressive efficiency of 19.63%, demonstrating the potential of these materials to overcome challenges like aggregation and low conductivity seen in other HTLs. researchgate.net

Table 3: Photovoltaic Performance of Devices with Carbazole-based Components

Device Type Carbazole Material Role PCE (%) Voc (V) Jsc (mA/cm²)
DSSC Di-chromophoric porphyrin-carbazole dye >6.0 - -
OPV Oligomeric carbazole phosphonic acid HTL 19.63 - -

This table summarizes the performance metrics for solar cells incorporating advanced carbazole-based materials.

Table of Mentioned Compounds

AbbreviationFull Chemical Name
BFCZPZ2A benzofurocarbazole-pyrazine derivative
BTCZPZ1A benzothienocarbazole-pyrazine derivative
CBP4,4′-Bis(N-carbazolyl)-1,1′-biphenyl
DBT-INFUR2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide
NPBN,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine
TECEB1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene
TPBi2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)
DRA-BDCAn organic dye with a dicarbazole donor and rhodanine-3-acetic acid acceptor

Sensitizers in DSSCs

Derivatives of the benzofurocarbazole scaffold have been effectively utilized as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These compounds are typically designed based on a Donor-π-Acceptor (D-π-A) architecture. nih.govnih.gov In this configuration, the electron-rich carbazole moiety, often part of a larger fused system like benzofuro[2,3-c]oxazolo[4,5-a]carbazole, serves as the electron donor. rsc.org This donor unit is connected via a π-conjugated bridge to an electron acceptor group, which also acts as an anchoring group to the semiconductor (e.g., TiO₂) surface. nih.govresearchgate.net

Charge Transfer Mechanism and Efficiency Enhancement

The efficiency of a DSSC is fundamentally linked to the intramolecular charge transfer (ICT) from the donor to the acceptor part of the sensitizer molecule upon photoexcitation. nih.gov When the sensitizer absorbs a photon, an electron is excited from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net For efficient operation, the HOMO level is primarily localized on the electron-donating benzofurocarbazole moiety, while the LUMO is concentrated on the acceptor/anchoring group. researchgate.netjnsam.com This spatial separation facilitates the subsequent injection of the excited electron into the conduction band of the semiconductor (e.g., TiO₂). nih.gov The oxidized dye is then regenerated by the electrolyte, completing the circuit. nih.gov

Several strategies are employed to enhance the efficiency of DSSCs using benzofurocarbazole-based sensitizers:

Prevention of Molecular Aggregation: The aggregation of dye molecules on the semiconductor surface can be detrimental to performance. Introducing bulky substituents onto the carbazole nitrogen can effectively prevent π–π interactions and intermolecular energy transfer between dye molecules in their aggregated state. This leads to higher efficiency; for instance, a benzofuro[2,3-c]oxazolo[4,5-a]carbazole derivative with a bulky 5-nonyl substituent was found to exhibit a 100% efficiency for absorbed photon-to-current conversion. rsc.org

Co-sensitization: This strategy involves using a carbazole-based dye alongside another sensitizer, such as the standard ruthenium-based N719 dye. This approach can lead to broader spectral coverage, improved charge separation dynamics, and reduced electron recombination. nih.govrsc.org A co-sensitized cell using a carbazole derivative (MA-2) with N3 dye achieved a high power conversion efficiency of 9.82%, a significant improvement over single-dye configurations. nih.gov

Steric Hindrance: Attaching a carbazole unit to a primary chromophore, even without direct conjugation, can enhance photovoltaic performance. The carbazole group can act as a steric barrier, increasing electron lifetimes and enhancing electron injection efficiency, which leads to simultaneous increases in both photocurrent and photovoltage. rsc.org

Organic Field-Effect Transistors (OFETs)

The carbazole moiety and its fused-ring derivatives are key components in the design of organic semiconductors for Organic Field-Effect Transistors (OFETs). rsc.org OFETs are devices where a voltage applied to a gate electrode controls the flow of current through an organic semiconductor channel. researchgate.net Carbazole-based materials are well-suited for this application due to their good hole-transporting properties, high thermal and electrochemical stability, and the ease with which their electronic properties can be modified. rsc.org Fused-ring systems, such as benzofurocarbazoles, offer increased rigidity, which can positively influence film-forming properties and device stability. rsc.org

Semiconductor Material Development

The development of high-performance semiconductor materials for OFETs often focuses on creating molecules that can self-assemble into highly ordered structures, facilitating efficient charge transport. Fused-ring carbazole derivatives like benzofuro- and benzothieno-carbazoles have been designed as rigid, high-performance materials. rsc.org The design of these materials often involves an acceptor-donor-acceptor (A-D-A) structure to create either p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductors. rsc.org

For solution-fabricated OFETs, the solubility of the semiconductor is crucial. This is often tuned by attaching alkyl chains of varying lengths to the carbazole core. researchgate.net For example, a series of oligocarbazole–thiophene derivatives with different n-alkyl chain lengths were synthesized to optimize OFET performance. It was found that a dodecyl chain provided the best performance due to its liquid crystal properties, which aided in forming an ordered film. researchgate.net

Charge Mobility and Device Performance

The performance of an OFET is primarily characterized by its charge carrier mobility and the on/off current ratio. While specific data for this compound is not extensively reported, studies on closely related fused-ring carbazole systems provide valuable insights. For instance, new indolo[3,2-b]carbazole derivatives have achieved high hole mobilities, with one derivative reaching 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of approximately 10⁵. rsc.org

In another study, single-crystal OFETs based on a dithieno[3,2-b:2′,3′-d]thiophene derivative demonstrated excellent electrical properties, with a maximum mobility of 1.26 cm² V⁻¹ s⁻¹ and a high on/off ratio of 10⁶ to 10⁸. nih.gov The performance of these devices is highly dependent on the molecular packing and morphology of the thin film. researchgate.netrsc.org

OFET Performance of Carbazole-Related Derivatives
Compound TypeHole Mobility (cm²V⁻¹s⁻¹)On/Off RatioReference
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole0.22~10⁵ rsc.org
Oligocarbazole–bithiophene–carbazole (C12CzT2)0.12Not Specified researchgate.net
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (Single Crystal)1.26 (highest)10⁶ - 10⁸ nih.gov

Fluorescent Sensors and Probes for Non-Biological Analytes

Carbazole and its derivatives, including fused systems like benzofurocarbazoles, are excellent fluorophores, making them ideal candidates for developing fluorescent chemosensors. clockss.org These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity. clockss.orgrsc.org The sensing mechanism typically relies on a change in the fluorescence properties—either quenching ("turn-off") or enhancement ("turn-on")—of the carbazole unit upon interaction with the target analyte. clockss.orgmdpi.com Carbazole-based sensors have been successfully developed for the detection of various metal ions, including Cu²⁺, Cr³⁺, Fe³⁺, Zn²⁺, and Hg²⁺. clockss.orgrsc.orgmdpi.comresearchgate.net For example, a novel carbazole derivative demonstrated selective and sensitive response to Cr³⁺ with a detection limit of 0.10 μmol L⁻¹. rsc.org

Design Principles for Selective Sensing

The design of a selective fluorescent sensor involves the strategic combination of a fluorophore (the signaling unit) and a recognition moiety (the binding site). clockss.orgnih.gov

Fluorophore: The benzofurocarbazole core serves as the stable, fluorescent part of the sensor. Its inherent photophysical properties provide the baseline signal.

Recognition Moiety: A specific binding site is chemically linked to the fluorophore. This site is designed to have a high affinity for the target non-biological analyte. For metal ion sensing, this is often a chelating group containing nitrogen or oxygen atoms, such as di-2-picolylamine or a Schiff base, which can coordinate with the metal ion. clockss.orgresearchgate.net

Mechanism of Action: The binding of the analyte to the recognition site induces a change in the electronic structure of the molecule, which in turn affects the fluorescence of the carbazole unit. This can occur through mechanisms like photoinduced electron transfer (PET). uniurb.it

Selectivity: Selectivity is achieved by tailoring the size, shape, and chemical nature of the binding cavity to match the properties of the target analyte. For instance, a probe containing a siloxy group was designed to specifically react with the fluoride anion (F⁻), leveraging the high affinity between silicon and fluoride to trigger a fluorescence response. scnu.edu.cn The presence of specific functional groups and their spatial arrangement determines which analyte can bind effectively and cause a detectable change in fluorescence. nih.gov

Examples of Carbazole-Based Fluorescent Sensors for Non-Biological Analytes
Target AnalyteSensing MechanismDetection LimitReference
Cr³⁺Fluorescence Quenching0.10 μmol L⁻¹ rsc.org
F⁻Fluorescence Enhancement0.21 μmol L⁻¹ scnu.edu.cn
Zn²⁺Fluorescence Enhancement0.0065 μmol L⁻¹ mdpi.com
Hg²⁺Fluorescence Regeneration ("Turn-On")Not Specified mdpi.com
Cu²⁺Fluorescence QuenchingNot Specified clockss.org

Chemo- and Fluorosensors for Ions (excluding biological ions) and Neutral Molecules

The carbazole moiety, a key component of the this compound structure, is well-known for its fluorescent properties, making it a suitable platform for the development of fluorescent sensors. Derivatives of carbazole have been explored for the detection of various analytes, including metal ions and neutral molecules. The general principle behind these sensors involves the modification of the carbazole core with specific recognition units that can selectively interact with the target analyte. This interaction leads to a change in the photophysical properties of the carbazole fluorophore, such as fluorescence intensity or wavelength, allowing for the detection and quantification of the analyte.

For instance, carbazole-based sensors have been designed to detect metal ions through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). In these systems, the binding of a metal ion to a chelating group attached to the carbazole scaffold can either enhance or quench the fluorescence signal. While specific studies on this compound are limited, the fused benzofuran ring could potentially modulate the electronic and photophysical properties of the carbazole core, influencing its sensitivity and selectivity as a sensor.

The development of chemosensors for neutral molecules using carbazole derivatives often relies on the formation of host-guest complexes or specific chemical reactions that induce a detectable optical response. The planar and electron-rich nature of the benzofurocarbazole system could facilitate interactions with various neutral guest molecules through π-π stacking or hydrogen bonding.

Table 1: Examples of Carbazole Derivatives as Chemo- and Fluorosensors for Non-Biological Analytes (Note: This table is illustrative and based on general carbazole chemistry, as specific data for this compound is not available.)

Sensor DerivativeTarget AnalyteSensing MechanismReference
Carbazole-based Schiff baseFe³⁺ and Cr³⁺Colorimetric and fluorescent turn-on[General Chemistry Reference]
1,8-DiamidocarbazolesAnions (e.g., H₂PO₄⁻, AcO⁻)Turn-on fluorescence[General Chemistry Reference]

Photocatalysis and Photoredox Chemistry

The application of organic molecules as photocatalysts has gained significant attention as a sustainable approach to chemical synthesis. Carbazole derivatives, owing to their excellent photophysical properties and redox activity, have been investigated as organic photosensitizers.

In the realm of photoredox catalysis, a photocatalyst absorbs light to reach an excited state with enhanced redox potentials, enabling it to mediate electron transfer reactions. The extended π-conjugation in this compound, arising from the fusion of the benzofuran and carbazole moieties, is expected to influence its absorption spectrum and redox properties. A desirable photocatalyst should exhibit strong absorption in the visible light region and possess suitable excited-state redox potentials to drive specific chemical transformations.

While direct research on this compound as a photocatalyst is not prominent, related carbazole-based systems have shown promise. For example, carbazol-3-olates have been introduced as a class of photosensitizers with long-wavelength absorption and high reducing ability. Such properties are crucial for catalyzing challenging photochemical reduction reactions. The benzofuro-fused carbazole structure could potentially be engineered to fine-tune these photophysical and electrochemical characteristics.

Organic photocatalysts are employed in a wide array of organic transformations, including C-H functionalization, atom transfer radical polymerization (ATRP), and cycloadditions. The ability of a photocatalyst to initiate these reactions depends on its capacity to engage in single-electron transfer (SET) or energy transfer (EnT) processes with the substrates upon photoexcitation.

For instance, in a typical photoredox catalytic cycle, the photoexcited catalyst can either oxidize a substrate by accepting an electron or reduce a substrate by donating an electron, generating reactive radical intermediates that then proceed to form the desired product. The specific application of a benzofurocarbazole-based photocatalyst would be contingent on its redox potentials in the excited state. Given the electron-rich nature of the carbazole and benzofuran units, derivatives of this compound could potentially act as effective reducing agents in their excited state, facilitating reductive organic transformations.

Table 2: Potential Organic Transformations Catalyzed by Carbazole-Based Photocatalysts (Note: This table is illustrative and based on general carbazole chemistry, as specific data for this compound is not available.)

Reaction TypeRole of PhotocatalystExample TransformationReference
HydrodefluorinationPhotosensitizerReduction of fluoroarenes[General Chemistry Reference]
Birch-type ReductionPhotosensitizerReduction of aromatic compounds[General Chemistry Reference]
C-H AminationDual Photoredox/Transition Metal CatalysisSynthesis of carbazole derivatives[General Chemistry Reference]

Future Research Directions and Unexplored Avenues for 8h Benzofuro 2,3 C Carbazole Research

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The construction of the carbazole (B46965) and benzofuran (B130515) nuclei has traditionally involved methods that are now being superseded by more efficient and environmentally benign strategies. rsc.org Future research on 8H-Benzofuro[2,3-c]carbazole should focus on adopting these modern synthetic approaches. Key areas for development include:

C-H Activation: Palladium-catalyzed intramolecular C-H activation has proven effective for synthesizing functionalized carbazoles. rsc.org Applying this logic to precursors of this compound could offer a direct and atom-economical route to the core structure and its derivatives.

Annulation Reactions: Gold-catalyzed double benzannulation and three-component annulation reactions are powerful tools for building the carbazole skeleton from simpler starting materials. rsc.org Adapting these to include benzofuran precursors could provide modular and convergent synthetic pathways.

Sustainable Methodologies: Techniques such as microwave-assisted synthesis, ultrasound reactions, and mechanochemistry, which have been successfully used for other heterocyclic compounds, should be explored. mdpi.com These methods can significantly reduce reaction times, energy consumption, and the use of hazardous solvents, aligning with the principles of green chemistry.

Synthetic StrategyPotential Advantage for this compound Synthesis
C-H Activation/ArylationHigh atom economy, reduced pre-functionalization steps. rsc.orgmdpi.com
Multi-Component AnnulationIncreased molecular complexity from simple precursors in a single step. rsc.org
Microwave/UltrasoundAccelerated reaction rates, improved yields, and energy efficiency. mdpi.com
MechanochemistrySolvent-free or reduced-solvent conditions, enhanced sustainability. mdpi.com

Exploration of Advanced Functionalization Strategies for Tailored Properties

To fine-tune the electronic and photophysical properties of this compound for specific applications, advanced functionalization is crucial. Future efforts will likely move beyond simple substitutions to more precise and versatile C-H functionalization techniques.

Research should focus on the direct installation of various aryl, heteroaryl, and alkyl groups onto the benzofurocarbazole scaffold. Strategies that have shown promise for the individual carbazole and benzofuran components include:

Palladium-Catalyzed C-H Arylation: Using directing groups like 8-aminoquinoline, a wide range of aryl and heteroaryl substituents can be installed at specific positions, allowing for a highly modular approach to create libraries of derivatives. mdpi.com

Gold-Catalyzed Carbene Transfer: This method enables multiple C-H functionalization reactions, allowing for the introduction of up to six carbene fragments onto polycarbazole frameworks, a strategy that could be adapted to decorate the this compound core. nih.gov

Directed C(sp³)–H Functionalization: For introducing substituents with greater three-dimensional complexity, Pd(II)-catalyzed activation of C(sp³)–H bonds can be used to attach the benzofurocarbazole core to aliphatic scaffolds, such as unnatural amino acids. rsc.org

Integration into Next-Generation Optoelectronic Devices and Emerging Technologies

The inherent photophysical properties of the benzofurocarbazole moiety make it a prime candidate for use in optoelectronics. Benzofurocarbazole and its isomers have already been investigated as electron donors in thermally activated delayed fluorescence (TADF) emitters and as host materials in phosphorescent organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Future research should aim to:

Develop Advanced TADF Emitters: By systematically modifying the this compound donor unit, it is possible to create highly efficient blue and green TADF emitters for next-generation displays. nih.govrsc.org

Engineer Bipolar Host Materials: Combining the hole-transporting nature of the carbazole unit with electron-accepting moieties attached to the benzofuran part could lead to single-molecule bipolar host materials for simplified and more efficient red and yellow phosphorescent OLEDs. researchgate.net

Explore Organic Photovoltaics (OPVs): The donor characteristics of the scaffold suggest its potential use in organic solar cells. Functionalization to tune the HOMO/LUMO energy levels will be key to matching the properties of acceptor materials and maximizing device efficiency.

Optoelectronic ApplicationRole of this compoundKey Research Goal
OLEDs (TADF)Electron DonorEnhance quantum efficiency in blue emitters. nih.govrsc.org
OLEDs (PHOLED)Bipolar Host MaterialImprove charge balance and device lifetime for red and yellow devices. researchgate.net
Organic PhotovoltaicsDonor MaterialTune energy levels for efficient charge separation and collection.

Deeper Understanding of Structure-Property Relationships through Advanced Theoretical Modeling

To accelerate the design of new this compound derivatives, a deeper understanding of the relationship between their molecular structure and their functional properties is essential. Advanced theoretical and computational modeling will play a pivotal role in this endeavor.

Future directions include:

DFT/TD-DFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic structure, HOMO/LUMO energy levels, and photophysical properties (such as absorption and emission wavelengths) of novel derivatives. unimi.it This allows for the virtual screening of candidates before undertaking complex synthesis.

Molecular Docking Simulations: For potential biological applications, molecular docking can predict the binding affinity and interaction modes of benzofurocarbazole derivatives with specific protein targets, guiding the design of new therapeutic agents. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): To understand the behavior of these molecules in complex environments, such as in an OLED device stack or a biological system, QM/MM simulations can provide insights into intermolecular interactions and their effect on material performance.

Investigation of Multi-Stimuli Responsive Materials based on Benzofurocarbazole

Materials that change their properties in response to external stimuli are at the forefront of materials science. The carbazole unit is known to be a component of stimuli-responsive materials, exhibiting behaviors like rigidochromism and responding to temperature changes. unimi.itnih.govrsc.org The this compound scaffold is an excellent platform for developing novel multi-stimuli responsive systems.

Unexplored avenues include:

Mechanochromic Materials: By introducing flexible side chains or creating specific crystalline packing arrangements, it may be possible to design benzofurocarbazole derivatives that change their fluorescence color upon grinding or shearing. rsc.org

Acidochromism and Vapochromism: The nitrogen atom of the carbazole and the oxygen of the benzofuran can potentially interact with acids or specific solvent vapors, leading to reversible changes in absorption and emission, which is useful for sensing applications.

Photo- and Electrochromism: Functionalization with moieties known to undergo photochemical reactions (e.g., spiropyrans) or redox processes could impart light- or voltage-switchable properties to the materials, with applications in smart windows and molecular switches.

High-Throughput Screening and Combinatorial Approaches in Benzofurocarbazole Research

To fully explore the potential of the this compound scaffold, a shift from single-molecule synthesis to combinatorial approaches and high-throughput screening is necessary. This is particularly relevant for discovering new applications in fields like drug discovery and materials science.

Future research should involve:

Combinatorial Library Synthesis: Leveraging the modular synthetic strategies discussed previously (e.g., C-H functionalization), libraries of diverse this compound derivatives can be created by systematically varying the substituents at different positions. mdpi.com

High-Throughput Screening (HTS): These libraries can then be screened for various properties. For example, cell-based HTS assays could identify derivatives with potent and selective biological activity against targets like viruses or cancer cells, similar to how benzofuran inhibitors for HCV were discovered. nih.govnih.gov

Materials Discovery: Automated screening platforms can assess the photophysical properties (e.g., quantum yield, emission lifetime, color purity) of a library of derivatives to rapidly identify promising candidates for optoelectronic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8H-Benzofuro[2,3-c]carbazole derivatives?

A gold-catalyzed annulation strategy using conjugated alkynes with azido groups and arenes (e.g., benzene or indole derivatives) enables the construction of the benzofurocarbazole scaffold. This method involves forming two carbon–carbon and one carbon–nitrogen bond while cleaving aromatic C–H bonds . Alternative approaches include A³-coupling of β-carbolines with terminal alkynes under metal-free conditions, which is advantageous for its simplicity and use of non-toxic catalysts like iodine .

Q. How is the structural integrity of this compound verified experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond angles (e.g., C10–O1–C18: 105.64°) and torsion angles (e.g., N1–C1–C2–C3: −179.31°), which confirm the planar aromatic system and substituent orientation . Complementary techniques like NMR (e.g., δ 8.36 ppm for aromatic protons) and IR spectroscopy (e.g., 1731 cm⁻¹ for carbonyl groups) validate functional groups .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include a density of 1.4±0.1 g/cm³, boiling point of 569.8±23.0°C, and flash point of 269.9±13.9°C. These parameters inform storage conditions (dry, ventilated, away from ignition sources) and safety protocols (use of PPE, fume hoods) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism of benzofurocarbazole synthesis?

DFT calculations model transition states and intermediates in reactions like gold-catalyzed annulation. For example, studies on pyrrole derivatives reveal energy barriers for C–H bond activation and regioselectivity in bond formation, aiding in optimizing catalytic conditions .

Q. What strategies address contradictions in spectroscopic data during structural characterization?

Discrepancies between experimental and theoretical NMR shifts can arise from solvent effects or dynamic processes. Hybrid approaches combining SC-XRD with computational simulations (e.g., gauge-including atomic orbital (GIAO) methods) resolve such issues by accounting for electronic environments .

Q. How do substituents influence the photophysical properties of this compound derivatives?

Electron-donating groups (e.g., methoxy) enhance fluorescence quantum yields (ΦF up to 60%) by stabilizing excited states, while electron-withdrawing groups (e.g., nitro) redshift absorption spectra. UV-Vis-NIR and fluorescence spectroscopy quantify these effects, with electrochemical studies linking redox behavior to emissive properties .

Q. What are the challenges in scaling up benzofurocarbazole synthesis for material science applications?

Scalability issues include catalyst leaching in gold-mediated reactions and regioselectivity control in multicomponent couplings. Flow chemistry and immobilized catalysts improve reproducibility, while green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact .

Methodological Guidelines

Q. How to design experiments for analyzing the biological activity of benzofurocarbazole derivatives?

Prioritize in silico screening (e.g., molecular docking against kinase targets) followed by in vitro assays (e.g., IC₅₀ determination using ATPase inhibition). Structure-activity relationship (SAR) studies correlate substituent effects (e.g., methyl vs. methoxy groups) with potency .

Q. What computational tools are recommended for predicting the environmental toxicity of benzofurocarbazoles?

Use QSAR models (e.g., ECOSAR) to estimate aquatic toxicity and persistence. Experimental validation via algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays ensures regulatory compliance .

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